

Technical Monograph: 3-Bromobutan-2-amine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Bromobutan-2-amine;hydrobromide

CAS No.: 58363-21-6

Cat. No.: B2516734

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Executive Summary

3-Bromobutan-2-amine hydrobromide is a critical chiral building block in organic synthesis, belonging to the class of vicinal haloamines. Unlike its free base, which is prone to rapid intramolecular cyclization to form aziridines, the hydrobromide salt represents the thermodynamically stable form suitable for storage and handling. This compound serves as a high-value intermediate in the synthesis of functionalized heterocycles, chiral auxiliaries, and pharmaceutical candidates requiring precise stereochemical control at the C2 and C3 positions.

This guide provides a comprehensive technical analysis of the compound, detailing its molecular properties, a self-validating synthetic protocol via amino-alcohol activation, and its mechanistic role in drug development.

Physicochemical Characterization

The hydrobromide salt (

) stabilizes the reactive vicinal bromoamine motif. The presence of two chiral centers (C2 and C3) means this compound exists as four stereoisomers (two enantiomeric pairs: erythro and threo), necessitating careful stereocontrol during synthesis.

Table 1: Molecular Specifications

Property	Value	Notes
IUPAC Name	3-Bromobutan-2-amine hydrobromide	Also: 2-Amino-3-bromobutane HBr
Molecular Formula		Salt form (Base:)
Molecular Weight	232.95 g/mol	Base: 152.03
CAS Number (Base)	736083-47-9	Salt CAS varies by vendor/isomer
Physical State	White to off-white crystalline solid	Hygroscopic
Solubility	Soluble in water, MeOH, DMSO	Insoluble in non-polar ethers
Stability	Stable as HBr salt	Critical: Free base cyclizes to 2,3-dimethylaziridine

Stereochemical Configuration

The relative stereochemistry is defined by the relationship between the amino and bromo groups.

- (2R, 3R) / (2S, 3S): Anti relationship (often derived from anti-addition or inversion of syn precursors).
- (2R, 3S) / (2S, 3R): Syn relationship.

Synthetic Pathways & Mechanistic Insights

Mechanistic Causality

The synthesis of 3-bromobutan-2-amine HBr is most reliably achieved through the nucleophilic substitution of 3-aminobutan-2-ol. This pathway is preferred over direct alkene bromination because it allows for the use of pre-defined chiral pools (e.g., amino acids or reduced amino ketones).

The "Self-Validating" Mechanism:

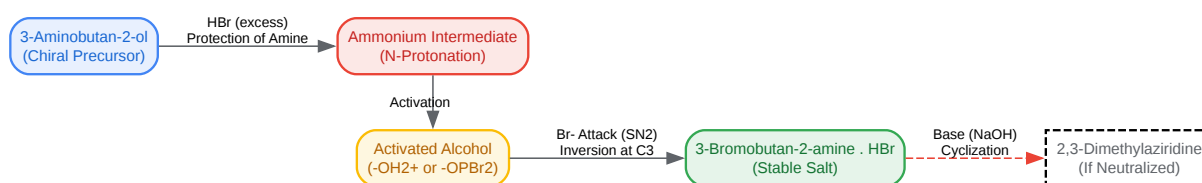
- Protonation: The amine is protonated first (), preventing it from acting as a nucleophile.
- Activation: The alcohol oxygen is protonated (by HBr) or activated (by).
- Displacement: Bromide displaces the activated oxygen.

◦ Crucial Insight: If

is used on the free amino-alcohol, the reaction typically proceeds via an

mechanism, resulting in inversion of configuration at the C3 position. Thus, a (2S, 3S)-amino alcohol yields a (2S, 3R)-bromoamine.

Reaction Pathway Diagram



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Figure 1: Synthetic pathway illustrating the conversion of amino-alcohol to bromoamine salt, highlighting the critical acid-protection step to prevent premature cyclization.[1]

Experimental Protocols

Protocol A: Synthesis via Hydrobromic Acid (Scaleable)

This method utilizes concentrated HBr, serving both as the reactant and the solvent/protecting group.

Reagents:

- (2S,3S)-3-Aminobutan-2-ol (1.0 equiv)
- Hydrobromic acid (48% aq., 10.0 equiv)
- Acetic acid (glacial, optional co-solvent)

Step-by-Step Methodology:

- Setup: Charge a round-bottom flask with (2S,3S)-3-aminobutan-2-ol. Place in an ice bath (0°C).
- Acid Addition: Dropwise add 48% HBr. Note: Exothermic reaction.^[2] The amine protonates immediately.
- Reflux: Equip with a condenser and heat the mixture to reflux (approx. 100-110°C) for 12-16 hours. The high temperature is required to drive the substitution of the secondary alcohol by bromide.
- Distillation: Distill off the excess water and HBr under reduced pressure. Azeotropic removal with toluene can assist in drying.
- Isolation: The residue is a thick oil or solid. Triturate with cold anhydrous diethyl ether or acetone to induce crystallization of the hydrobromide salt.
- Purification: Recrystallize from ethanol/ether.
- Validation:
 - ¹H NMR (

): Confirm shift of the C3-H proton (deshielded by Br) and integration of the butane backbone.

- Melting Point: Expect range 160-175°C (broad range due to potential diastereomers if stereocontrol wasn't absolute).

Protocol B: Synthesis via Phosphorus Tribromide ()

Preferred for milder conditions and higher stereochemical fidelity.

- Protection: Dissolve amino-alcohol in

. Add 1.1 equiv of dry HCl in dioxane to precipitate the amine-hydrochloride salt. Isolate and dry.
- Bromination: Suspend the amine-HCl salt in dry

. Add

(1.2 equiv) dropwise at 0°C.
- Reaction: Allow to warm to room temperature and stir for 12 hours.
- Quench: Carefully quench with minimal cold methanol.
- Exchange: The product exists as a mixed halide salt. Treat with excess HBr in acetic acid to ensure conversion to the pure hydrobromide form.

Applications in Drug Development[5]

Precursor to Chiral Aziridines

The most direct application of 3-bromobutan-2-amine HBr is the synthesis of 2,3-dimethylaziridine. Upon neutralization with a base (e.g., KOH,

), the free amine performs an intramolecular backside attack on the C-Br bond.

- Significance: Aziridines are potent alkylating agents and pharmacophores in chemotherapeutics (e.g., Mitomycin C analogs).

Heterocyclic Synthesis (The "Hetarynic" Pathway)

In fragment-based drug design, this unit serves as a "masked" 1,2-dipole. It reacts with carbonyls or nitriles to form oxazolines and imidazolines, which are common scaffolds in GPCR ligands.

Chiral Auxiliaries

The rigid stereochemistry of the butane backbone allows this amine to be used as a chiral auxiliary in asymmetric alkylation reactions, similar to pseudoephedrine-based auxiliaries (Myers' alkylation), though less common.

References

- PubChem. (2023). 3-Bromobutan-2-amine Compound Summary. National Library of Medicine. [\[Link\]](#)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for SN2 inversion mechanisms in vicinal systems).

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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